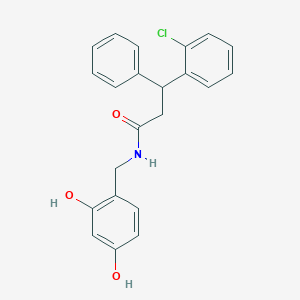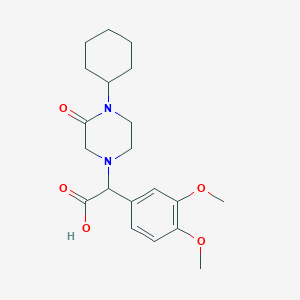
3-(2-chlorophenyl)-N-(2,4-dihydroxybenzyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-(2-Chlorophenyl)-N-(2,4-dihydroxybenzyl)-3-phenylpropanamide involves intricate chemical processes. One method detailed involves the synthesis and crystal structure analysis of related benzanilide compounds, employing techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectra, alongside theoretical DFT calculations for structural optimization and property predictions (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using X-ray crystallography and DFT calculations. These studies reveal detailed geometric parameters, bond conformations, and intermolecular interactions, providing insights into the stability and reactivity of these molecules (Gowda et al., 2008).
Chemical Reactions and Properties
Chemoselective reactions involving similar compounds have been explored, demonstrating the versatility of these molecules in forming various chemically significant structures, such as hexahydro-4-pyrimidinones and oxazolidines. Ab initio calculations support the experimental findings, offering a theoretical basis for the observed reactivity (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, thermal stability, and crystalline structure, have been a focus of several studies. For example, research on polyamides and polyimides based on related structural motifs emphasizes the materials' high thermal stability and solubility in polar solvents, indicating potential applications in high-performance materials (Yang & Lin, 1994).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(2,4-dihydroxyphenyl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c23-20-9-5-4-8-18(20)19(15-6-2-1-3-7-15)13-22(27)24-14-16-10-11-17(25)12-21(16)26/h1-12,19,25-26H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJPPPDMYSVSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=C(C=C(C=C2)O)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}azonan-2-one](/img/structure/B5668674.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5668691.png)


![(4R)-1-(cyclopropylcarbonyl)-N-ethyl-4-{[(pyridin-2-ylthio)acetyl]amino}-L-prolinamide](/img/structure/B5668715.png)
![4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole](/img/structure/B5668722.png)
![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-1-methylazepane](/img/structure/B5668731.png)

![9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5668741.png)
![1,6-dimethyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5668755.png)

![2,2-dimethyl-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-dioxane-4,6-dione](/img/structure/B5668763.png)